molecular formula C19H23ClN2O B5032802 1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine

1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine

Cat. No.: B5032802
M. Wt: 330.8 g/mol
InChI Key: LUCCKIRKVAXFOR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. These actions are thought to be responsible for its antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. It also reduces the levels of dopamine, which is a neurotransmitter involved in the regulation of reward and pleasure. These effects are believed to be responsible for the therapeutic effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine is its high selectivity towards serotonin and dopamine receptors, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

Future research on 1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine should focus on elucidating its exact mechanism of action and identifying its potential therapeutic applications in other neuropsychiatric disorders. It should also explore the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties to improve its efficacy and safety. Additionally, the development of this compound analogs with improved selectivity and potency could lead to the discovery of novel therapeutic agents for the treatment of neuropsychiatric disorders.

Synthesis Methods

1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine can be synthesized by the reaction of 4-(4-methoxy-3-methylbenzyl)piperazine with 2-chlorobenzaldehyde in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 165-167°C.

Scientific Research Applications

1-(2-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant and anxiolytic effects in animal models. This compound has also shown promising results in the treatment of schizophrenia by reducing the positive symptoms associated with the disease.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-15-13-16(7-8-19(15)23-2)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCKIRKVAXFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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